Scientific Field: Organic Chemistry / Chemical Synthesis Application Summary: This compound is utilized in the synthesis of nitrogen heterocycles, which are crucial frameworks in many pharmaceuticals. The process involves a [1,5]-hydride shift triggered N-dealkylative cyclization into 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via boronate complexes . Methods of Application: The synthesis protocol employs BF3·Et2O to initiate the reaction from 2-(2-(benzylamino)benzylidene)malonate, leading to the formation of a stable iminium intermediate containing a difluoroboryl bridge . Results Summary: The method allows for the efficient creation of complex molecular structures, contributing significantly to the redox economy in organic synthesis .
Scientific Field: Green Chemistry Application Summary: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is part of a green approach to synthesize tetrahydropyrimidines, emphasizing eco-friendly and sustainable chemical processes . Methods of Application: The methodology uses methyl arene derivatives, methyl acetoacetate, and UHP (urea hydrogen peroxide) with lactic acid as a catalyst . Results Summary: The green synthesis approach has been successful in producing a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields, demonstrating the viability of more sustainable practices in chemical synthesis .
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic organic compound characterized by its unique tetracyclic structure. It has the molecular formula and a molecular weight of approximately 205.21 g/mol. The compound features a tetrahydroquinoline core with a keto group at the second position and a carboxylate group at the seventh position, contributing to its chemical reactivity and biological properties. Its structure can be depicted as follows:
textO || C-C1 / \ C N \ / C---C / \ C C \ / COOC
This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits significant biological activities:
The synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate can be achieved through several methods:
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate finds applications in various fields:
Interaction studies have revealed that methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate interacts with several biological targets:
Several compounds share structural similarities with methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-oxoindoline-4-carboxylate | 90924-46-2 | 0.86 |
Methyl 6-amino-4-indolecarboxylate | 103956-00-9 | 0.87 |
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | 77837-09-3 | 0.83 |
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 | 0.82 |
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is distinguished by its specific tetrahydroquinoline structure and the presence of both keto and carboxylate functionalities. This combination enhances its reactivity and potential biological activity compared to similar compounds.